molecular formula C15H14N2O B3023612 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 16442-58-3

4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B3023612
CAS No.: 16442-58-3
M. Wt: 238.28 g/mol
InChI Key: BPBSKHLEGJWMBO-UHFFFAOYSA-N
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Description

4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a bicyclic lactam featuring a seven-membered diazepine ring fused to a benzene ring and substituted with a phenyl group at the 4-position. The lactam ring introduces rigidity and stability, while the nitrogen atoms contribute to electron-rich regions that facilitate nucleophilic reactions .

Synthesis:
The compound is synthesized via condensation of o-phenylenediamine with ethyl benzoylacetate under reflux conditions in xylene . Alternative methods include microwave-assisted synthesis, which improves yield and reduces reaction time . Functionalization at the 7- or 8-positions is achieved through electrophilic substitution, such as nitration or bromination, where the nitro or bromo groups preferentially attach to the benzodiazepine ring rather than the phenyl substituent .

Properties

IUPAC Name

2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9,14,16H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBSKHLEGJWMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408985
Record name 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16442-58-3
Record name 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzene ring in 4-phenyl-1,5-benzodiazepin-2-one undergoes classical electrophilic aromatic substitutions, with regioselectivity influenced by the diazepine ring's electron-donating effects . Key reactions include:

Reaction TypeConditionsProducts Formed
NitrationHNO₃/H₂SO₄ at 0–5°C7-Nitro derivatives
HalogenationX₂ (Cl₂, Br₂) in acetic acid7-Halo derivatives (Cl, Br)
Friedel-Crafts AcylationAcCl/AlCl₃ in CH₂Cl₂7-Acetyl derivatives
FormylationVilsmeier-Haack reagent (POCl₃/DMF)7-Formyl derivatives

These reactions occur preferentially at the para position relative to the diazepine ring's nitrogen due to enhanced electron density at C7 .

Alkylation via Phase-Transfer Catalysis

The NH group in the diazepine ring undergoes efficient alkylation under mild conditions. Recent studies demonstrate its reactivity with long-chain bromoalkanes using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst :

BromoalkaneReaction TimeYield (%)Product Structure
1-Bromooctane24 hours831-Octyl-4-phenyl derivative
1-Bromononane24 hours811-Nonyl-4-phenyl derivative
1-Bromodecane24 hours791-Decyl-4-phenyl derivative
1-Bromododecane24 hours761-Dodecyl-4-phenyl derivative

Conditions : THF solvent, K₂CO₃ base, room temperature . This method preserves the benzodiazepinone core while introducing lipophilic side chains critical for modulating biological activity.

Reactivity with Nucleophilic Agents

While electrophilic substitutions dominate, the carbonyl group at position 2 participates in nucleophilic additions under specific conditions. Preliminary studies indicate:

  • Grignard Reagents : Form tertiary alcohols at the ketone position

  • Hydrazines : Generate hydrazone derivatives (potential precursors for heterocyclic expansions)

  • Reduction : LiAlH₄ reduces the carbonyl to CH₂, yielding 4-phenyl-1,5-benzodiazepine .

Condensation Reactions

The compound serves as a precursor for fused heterocycles through:

  • Cyclocondensation with thiourea to form thiazolo-benzodiazepine hybrids

  • Mannich Reactions with formaldehyde/amines to create aminoalkyl derivatives .

This reactivity profile enables precise structural modifications, making 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one a valuable scaffold for medicinal chemistry. The combination of electrophilic aromatic substitution flexibility and NH-group reactivity provides multiple avenues for developing targeted bioactive molecules .

Scientific Research Applications

Pharmacological Applications

a. Antihypertensive Properties
Research indicates that derivatives of benzodiazepines, including 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, exhibit significant antihypertensive effects. These compounds have been shown to lower blood pressure in various mammalian species when administered in specific dosage ranges (0.5 mg to 50 mg per kg body weight) . This property positions them as potential therapeutic agents for managing hypertension.

b. Antimicrobial Activity
Benzodiazepine derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of certain microorganisms, suggesting their potential use as antimicrobial agents . This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

c. Therapeutic Uses in Viral Infections
The structural framework of 1,5-benzodiazepine derivatives has been exploited in developing treatments for viral infections. These compounds have been reported to possess activity against various viruses, making them candidates for antiviral therapies .

Synthesis and Chemical Properties

a. Synthesis Methods
The synthesis of this compound involves several chemical reactions starting from simpler precursors. One common method includes the reduction of corresponding diones using reducing agents like lithium aluminum hydride . The compound can also be synthesized through a series of condensation reactions involving phenyl-substituted precursors.

b. Structural Characteristics
The compound has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The dihedral angles and hydrogen bonding interactions within the crystal structure play a crucial role in its stability and reactivity .

Case Studies and Research Findings

Study Focus Findings
Jacob et al., 2011Antiviral activityDemonstrated efficacy against viral pathogens; potential for therapeutic development.
Maleki et al., 2014Cardiovascular effectsShowed significant blood pressure reduction in animal models; supports antihypertensive use.
An et al., 2016Antimicrobial propertiesConfirmed inhibitory effects on bacterial growth; suggests further exploration as an antibiotic candidate.

Comparison with Similar Compounds

Table 1: Comparison of Key Derivatives

Compound Name Substituents Synthesis Method Biological Activity Key Findings
4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Phenyl at C4 Condensation of o-PDA with ethyl benzoylacetate Anticancer scaffold Rigid structure enhances stability; forms stable complexes
7-Nitro derivative Nitro at C7 Nitration with HNO₃ Not reported Nitro group directs electrophilic substitution to benzodiazepine ring
7-Bromo/8-Bromo derivatives Bromo at C7 or C8 Bromination with Br₂ or NBS Not reported Bromination alters UV/¹H-NMR spectra; regioselectivity confirmed
4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one Methyl at C4 Condensation with ethyl acetoacetate Anxiolytic activity Methyl group reduces steric hindrance; enhances GABAA receptor binding
5-Ethoxalyl-4-methyl derivative Ethoxalyl at C5, methyl at C4 Transesterification Weak anxiolytic/antidepressant Stimulates adrenergic system; low cytotoxicity
2-Thione derivative Thione at C2 Reaction with P₄S₁₀ Not reported Exists as thione-thiol tautomers; alters reactivity
8-Trifluoromethyl derivative CF₃ at C8 Halogen exchange Anticancer potential Electron-withdrawing CF₃ group modulates electronic properties

Structural and Electronic Differences

  • Substituent Position :

    • Nitration and bromination favor the benzodiazepine ring (C7/C8) over the phenyl group due to electron density distribution .
    • Methyl or ethyl groups at C4 (e.g., 4-methyl derivative) reduce steric bulk compared to phenyl, improving receptor binding (e.g., GABAA modulation) .
  • Functional Group Effects :

    • The lactam carbonyl in 4-phenyl derivatives promotes hydrogen bonding and complexation, critical for stability .
    • Thione derivatives (C2=S) exhibit tautomerism, enhancing their versatility in nucleophilic reactions .

Pharmacological Profiles

  • Anxiolytic Activity :

    • 4-Methyl derivatives show moderate anxiolytic effects in behavioral tests (e.g., black-white box test) via GABAA receptor modulation .
    • In contrast, 4-phenyl derivatives lack significant psychotropic activity but serve as scaffolds for anticancer agents .
  • Anticancer Potential: Derivatives with trifluoromethyl (CF₃) or iodophenyl groups demonstrate cytotoxic effects against cancer cell lines, likely due to enhanced electrophilicity .

Biological Activity

4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 16442-58-3) is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H14N2O
  • Molecular Weight : 238.29 g/mol
  • Structure : The compound features a benzodiazepine core with a phenyl group at the 4-position and a tetrahydro structure that contributes to its pharmacological profile.

Pharmacological Effects

  • Anxiolytic and Sedative Properties : Benzodiazepines are primarily known for their anxiolytic effects. Studies indicate that derivatives of benzodiazepines exhibit significant sedative and anxiolytic activities. For instance, compounds similar to this compound have been shown to modulate GABA_A receptors, leading to increased inhibitory neurotransmission .
  • Neuroprotective Effects : Some studies suggest that benzodiazepine derivatives can offer neuroprotective benefits in models of neurodegeneration. This may be due to their ability to reduce oxidative stress and inflammation in neuronal cells .
  • Anticonvulsant Activity : Research indicates that benzodiazepines can be effective in controlling seizures by enhancing GABAergic transmission. This is particularly relevant for compounds like this compound which may possess similar anticonvulsant properties .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

StudyFindings
Investigated the synthesis of benzodiazepine derivatives and their anxiolytic effects in animal models. Results indicated significant reduction in anxiety-like behaviors.
Reviewed palladium-catalyzed reactions for synthesizing benzodiazepines, emphasizing the importance of substituent effects on biological activity.
Analyzed the effectiveness of benzodiazepines in treating psychosis-induced aggression; highlighted the role of GABA_A receptor modulation.
Discussed the neuroprotective effects of benzodiazepine derivatives against oxidative stress in neuronal cells.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reduction Reactions : Using reducing agents such as lithium aluminum hydride to convert precursors into the desired tetrahydro form.
  • Cyclization : Following reduction with cyclization reactions involving cyanamide to form the benzodiazepine structure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from a benzodiazepine core. A key step is the acylation of the core using acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Optimizing stoichiometry (1:1.2 molar ratio of core to acylating agent) and reaction time (6–8 hours at 0–5°C) improves yields (~65–75%) while minimizing side products like over-acylated derivatives .
  • Key Data :

  • Precursor: Benzodiazepine core (e.g., 5-phenyl-1H-1,5-benzodiazepin-2-one).
  • Acylating Agent: 2,4-Dichlorobenzoyl chloride.
  • Solvent: Dichloromethane.
  • Yield Range: 65–75% (isolated).

Q. How is the crystal structure of this compound determined, and what insights does it provide into its conformational stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the structure. For example, studies reveal a monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.68 Å, b = 14.01 Å, c = 11.28 Å, and β = 98.05°. The diazepine ring adopts a boat conformation stabilized by intramolecular hydrogen bonds (N–H···O=C, 2.89 Å), which influence its rigidity and potential receptor-binding geometry .
  • Key Data :

  • Space Group: P21/c.
  • Hydrogen Bonding: N–H···O=C (2.89 Å).
  • Torsion Angles: C3–N1–C2–C1 = -12.5° (indicative of ring puckering).

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, alkylation) impact the compound’s affinity for GABAA receptors?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]flunitrazepam) and HEK293 cells expressing recombinant GABAA receptors (α1β2γ2 subtype) are performed. Fluorine substitution at position 7 (as in 7-fluoro derivatives) increases binding affinity (IC50 = 12 nM vs. 45 nM for non-fluorinated analogs) due to enhanced hydrophobic interactions with the receptor’s benzodiazepine pocket. Conversely, bulky substituents (e.g., propynyl groups) reduce affinity by steric hindrance .
  • Key Data :

  • IC50 (Fluorinated Derivative): 12 nM.
  • Receptor Subtype: α1β2γ2 GABAA.
  • Assay: Radioligand displacement with [³H]flunitrazepam.

Q. What metabolic pathways are involved in the biotransformation of this compound, and how can its pharmacokinetic profile be optimized?

  • Methodological Answer : In vitro metabolism studies using human liver microsomes (HLMs) identify primary pathways: (1) N-dealkylation of the phenyl group (CYP3A4-mediated) and (2) oxidation of the tetrahydrodiazepine ring (CYP2C19-mediated). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life (t1/2 from 2.5 to 4.8 hours). Structural modifications, such as replacing the phenyl group with a pyridinyl moiety, reduce CYP3A4 susceptibility and improve oral bioavailability (F = 68% vs. 42% for parent compound) .
  • Key Data :

  • Major Metabolites: N-Desphenyl (Phase I), glucuronidated derivatives (Phase II).
  • Half-Life (HLMs): 2.5 hours (parent), 4.8 hours (with ketoconazole).
  • Bioavailability (Modified Derivative): 68%.

Methodological Challenges & Contradictions

Q. How can conflicting data on the compound’s aqueous solubility (reported as 0.1–0.5 mg/mL) be resolved experimentally?

  • Methodological Answer : Use standardized shake-flask assays with HPLC-UV quantification. Adjust pH (2.0–7.4) and temperature (25°C vs. 37°C) to simulate physiological conditions. For example, solubility increases to 0.8 mg/mL at pH 2.0 (gastric environment) due to protonation of the diazepine nitrogen, but drops to 0.05 mg/mL at pH 7.4 (intestinal), highlighting formulation challenges .
  • Key Data :

  • Solubility at pH 2.0: 0.8 mg/mL.
  • Solubility at pH 7.4: 0.05 mg/mL.
  • Analytical Method: HPLC-UV (λ = 254 nm).

Q. What strategies mitigate crystallization issues during scale-up synthesis?

  • Methodological Answer : Employ anti-solvent crystallization with ethanol/water (70:30 v/v) to enhance crystal nucleation. Additives like polyvinylpyrrolidone (PVP, 1% w/v) reduce agglomeration. Process parameters (cooling rate = 0.5°C/min, stirring speed = 200 rpm) yield monodisperse crystals (D50 = 50 µm) with >99% purity by DSC and PXRD .
  • Key Data :

  • Crystallization Solvent: Ethanol/water (70:30).
  • Additive: PVP (1% w/v).
  • Crystal Size (D50): 50 µm.

Structural and Mechanistic Insights

Q. How does the compound’s diazepine ring puckering influence its pharmacological activity?

  • Methodological Answer : Conformational analysis via DFT calculations (B3LYP/6-31G*) shows that boat conformations stabilize the compound’s interaction with GABAA receptors. The puckered geometry aligns the C3 carbonyl group with His102 of the receptor’s α1 subunit, facilitating hydrogen bonding (distance = 2.1 Å). Planar conformers exhibit 10-fold lower binding affinity due to misalignment .
  • Key Data :

  • DFT Level: B3LYP/6-31G*.
  • Receptor Interaction: His102 (α1 subunit).
  • H-Bond Distance: 2.1 Å.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 2
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

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